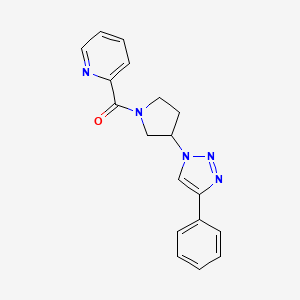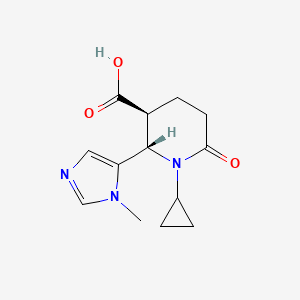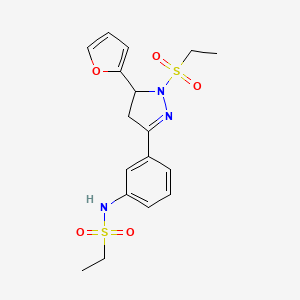![molecular formula C13H19FO4 B2841656 Diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate CAS No. 2322557-87-7](/img/structure/B2841656.png)
Diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate is a chemical compound with the molecular formula C13H19FO4 . It is a derivative of spiro[3.3]heptane-2,2-dicarboxylic acid .
Molecular Structure Analysis
The InChI code for Diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate is1S/C13H20O4/c1-3-16-11(14)9-5-13(6-9)7-10(8-13)12(15)17-4-2/h9-10H,3-8H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.
Wissenschaftliche Forschungsanwendungen
Conformational Analysis and Bioactive Compound Synthesis
Diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate is part of a family of compounds that includes various stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. These compounds are significant in the synthesis of bioactive compounds, serving as analogues of glutamic acid. They mimic glutamate in a range of restricted conformations, which can be valuable in mechanistic studies and in the systematic search for biologically active compounds (Chernykh et al., 2014).
Synthesis of Fluorinated Building Blocks
The compound also forms the basis for synthesizing new non-flattened amino group-containing building blocks and fluorinated analogs. These fluorinated analogs, based on the spiro[3.3]heptane motif, could be useful in medicinal chemistry due to their three-dimensional shape and a distinct pattern of fluorine substitution (Chernykh et al., 2016).
Drug Discovery and ADME Optimization
Another significant application is in drug discovery, where stereoisomers of spiro[3.3]heptane-1,6-diamines are used as building blocks. These compounds can act as restricted surrogates of cyclohexane derivatives, useful in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) parameters of lead compounds in drug discovery processes (Chernykh et al., 2015).
Coordination Chemistry and Transition Metal Complexes
In coordination chemistry, spirocyclic compounds related to Diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate have been studied. These include various chalcogen-containing spirocycles, which are used in coordination reactions with transition metal complexes. These complexes, built around a central tetrahedral carbon atom, are significant for studying the magnetic properties of new Cu(II), Co(II), and Ni(II) complexes (Petrukhina et al., 2005).
Solar Cell Applications
Furthermore, Diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate analogs have been utilized in the development of efficient planar perovskite solar cells. Specifically, a spiro[3.3]heptane-2,6-dispirofluorene-based hole transporting material showcased a power conversion efficiency of 13.01%, signifying potential in the field of thin film organic–inorganic perovskite solar cells (Li et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FO4/c1-3-17-10(15)13(11(16)18-4-2)7-12(8-13)5-9(14)6-12/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGBJWMAPGIRKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2(C1)CC(C2)F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(3-Methylpyridin-2-yl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2841574.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide](/img/structure/B2841575.png)
![3-(2-oxo-2-(3-oxo-4-(thiazol-2-yl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2841576.png)
![Ethyl (3R)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate](/img/structure/B2841578.png)

![6,6-difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B2841584.png)



![2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2841589.png)

![4-chloro-N-{2-[2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)hydrazino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2841594.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2841596.png)